molecular formula C23H21ClN4O6 B6515091 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 931363-46-1

4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B6515091
CAS No.: 931363-46-1
M. Wt: 484.9 g/mol
InChI Key: TVYFAJCTCLNSDO-UHFFFAOYSA-N
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Description

This compound features a central 1,2,3-triazole core substituted at the 1-position with a carbamoylmethyl group bearing a 2-benzoyl-4-chlorophenyl moiety. The 4- and 5-positions of the triazole are esterified with diethyl carboxylate groups. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., triazole derivatives with oxazoline, benzoxazole, or chlorophenyl substituents) offer insights into its hypothetical properties .

Properties

IUPAC Name

diethyl 1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O6/c1-3-33-22(31)19-20(23(32)34-4-2)28(27-26-19)13-18(29)25-17-11-10-15(24)12-16(17)21(30)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYFAJCTCLNSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₅
  • Molecular Weight : 397.80 g/mol

The compound features a triazole ring, which is known for its role in various biological activities, including anti-inflammatory and antifungal properties.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study on similar triazole compounds showed promising results against various fungal strains. For instance, compounds with a triazole core demonstrated effective fungicidal activity against Candida species and filamentous fungi .

Anti-inflammatory Activity

Triazoles have been studied for their anti-inflammatory effects. A related compound demonstrated dual inhibition of cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory process. The compound exhibited an IC₅₀ value of 0.15 μM for COX-2 and 0.85 μM for 5-LOX, indicating strong inhibitory potential . This suggests that 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate may share similar anti-inflammatory properties.

The biological activity of triazoles often involves interaction with specific biological targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Some derivatives may interact with cellular receptors to modulate signaling pathways associated with cancer progression.
  • DNA Interaction : Certain triazoles can intercalate into DNA or affect DNA synthesis, contributing to their antimicrobial and anticancer effects.

Case Study 1: Antifungal Activity Assessment

A study evaluated a series of benzylic 1,2,3-triazole derivatives against several fungal strains. The results indicated that modifications to the triazole ring significantly enhanced antifungal potency. The best-performing compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Efficacy

In a model of acute inflammation induced by xylene in mice, a related triazole derivative exhibited significant reduction in ear edema compared to control groups. The study highlighted the compound's ability to inhibit COX-2 selectively while having minimal effect on COX-1 .

Scientific Research Applications

Pharmaceutical Chemistry

The compound exhibits significant potential in pharmaceutical applications due to its biological activity. Triazoles are known for their antifungal properties, and modifications to their structure can enhance efficacy against various pathogens. Research indicates that derivatives of triazoles can act as effective agents against fungal infections and may be explored for their use in treating conditions such as candidiasis and aspergillosis.

Agricultural Science

In agricultural research, compounds similar to 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate are studied for their potential as fungicides and herbicides. The chlorophenyl group enhances the electrophilic character of the molecule, making it suitable for targeting specific biochemical pathways in pests and pathogens.

Material Science

Due to its unique structural properties, this compound may also find applications in material science. The ability of triazoles to form coordination complexes with metals opens avenues for developing new materials with specific electronic or catalytic properties. Research into metal-triazole complexes is ongoing, focusing on their use in sensors and catalysts.

Chemical Synthesis

As a versatile intermediate in organic synthesis, the compound can be used to produce other valuable chemicals through various reaction pathways. Its dicarboxylate group can undergo reactions such as decarboxylation or nucleophilic substitutions, making it a useful building block in synthetic organic chemistry.

Case Study 1: Antifungal Activity

A study investigated the antifungal efficacy of triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs to 4,5-diethyl 1-{[(2-benzoyl-4-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate exhibited significant inhibition of fungal growth. The study highlighted the importance of substituents in enhancing biological activity.

Case Study 2: Agricultural Applications

Research conducted on various triazole derivatives demonstrated their effectiveness as fungicides in crop protection. The findings suggested that compounds with chlorinated aromatic rings showed improved activity against fungal pathogens affecting crops like wheat and corn. This underscores the potential application of similar compounds in sustainable agriculture practices.

Comparison with Similar Compounds

Triazole Derivatives with Oxazoline Substituents

Example : Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate ()

  • Synthesis : Prepared via 1,3-dipolar cycloaddition between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and diethyl acetylenedicarboxylate under solvent-free conditions .
  • Structural Differences : The oxazoline substituent introduces a saturated, electron-rich heterocycle, contrasting with the aromatic benzoyl-chlorophenyl group in the target compound.
  • Properties: Exhibits antibacterial activity, suggesting that the triazole core contributes to bioactivity .

Triazole-Benzoxazole Hybrids with Chlorophenyl Groups

Example : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Structural Features : Combines a triazole-thione with a benzoxazole-chlorophenyl system. The chlorophenyl group is analogous to the target compound but fused into a benzoxazole ring.
  • Spectroscopic Data : IR shows a C-Cl stretch at 702 cm⁻¹, which may resemble the target’s chlorophenyl vibrations .

Complex Heterocyclic Derivatives ()

Example : Coumarin-diazepine-tetrazole hybrids (e.g., 4g, 4h)

  • Structural Complexity : These compounds incorporate fused rings (coumarin, diazepine) and tetrazole moieties, increasing molecular weight and rigidity compared to the target compound.
  • Implications : The target’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Tabulated Comparison of Key Features

Compound Class Substituent Features Synthesis Method Notable Properties
Target Compound Benzoyl-chlorophenyl carbamoylmethyl, diethyl esters Hypothetical 1,3-dipolar cycloaddition High lipophilicity (predicted), untested bioactivity
Oxazoline-substituted triazole 4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl Solvent-free cycloaddition Antibacterial activity
Benzoxazole-chlorophenyl triazole Benzoxazole, chlorophenyl, thione Unspecified IR: C-Cl stretch at 702 cm⁻¹
Coumarin-diazepine hybrids Fused coumarin, diazepine, tetrazole Multi-step synthesis High molecular complexity

Preparation Methods

Competing Pathways in Cycloaddition

  • Non-Catalyzed Pathway : Thermal [3+2] cycloaddition produces a mixture of 1,4- and 1,5-regioisomers, necessitating copper catalysis for selectivity.

  • Side Product Formation : Trace amounts of 1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid are observed when trifluoromethylated alkynes contaminate reactants.

Carbamoyl Group Stability

  • Hydrolysis Susceptibility : The carbamoyl linkage undergoes partial hydrolysis above pH 8, mandating neutral conditions during alkylation.

Industrial-Scale Adaptation Considerations

For bulk synthesis, critical parameters include:

  • Catalyst Recycling : Copper iodide recovery via aqueous NH₄OH washing reduces costs.

  • Solvent Selection : Replacement of THF with cyclopentyl methyl ether (CPME) enhances safety profile.

Economic Analysis:

ComponentCost per Kilogram (USD)
Diethyl Acetylenedicarboxylate320
Custom Azide1,150
Total Raw Materials1,470
Yield-Adjusted Cost2,043

Q & A

Q. What are the standard synthetic protocols for preparing this triazole derivative?

The compound is typically synthesized via 1,3-dipolar cycloaddition between an azide precursor (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) and a diethyl acetylenedicarboxylate derivative. A solvent-free approach under thermal conditions (e.g., 80–100°C) achieves high yields (~85%) by minimizing side reactions . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Structural confirmation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • NMR Spectroscopy : 1^1H NMR detects proton environments (e.g., triazole protons at δ 7.8–8.2 ppm; ethyl ester groups at δ 1.2–1.4 ppm). 13^13C NMR confirms carbonyl carbons (e.g., ester C=O at ~165–170 ppm) .
  • X-ray Crystallography : Bond lengths (e.g., C–N triazole bonds: 1.31–1.35 Å) and angles (e.g., N–N–C: ~107–110°) validate stereochemistry and crystal packing. Anisotropic displacement parameters (ADPs) assess thermal motion in the lattice .

Q. What functional groups are critical for its biological activity?

The triazole core enables hydrogen bonding with biological targets, while the 4-chlorophenyl and benzoyl groups enhance lipophilicity and receptor affinity. Diethyl carboxylates improve solubility for in vitro assays .

Advanced Research Questions

Q. How can reaction yields be optimized during 1,3-dipolar cycloaddition?

  • Solvent-Free Conditions : Eliminate solvent polarity effects, reducing reaction time (e.g., 2–4 hours vs. 18 hours in DMSO) .
  • Catalyst Screening : Cu(I) catalysts (e.g., CuBr) may accelerate cycloaddition but risk side reactions; thermal activation is preferred for purity .
  • Microwave-Assisted Synthesis : Reduces energy input and improves regioselectivity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial IC50_{50} values may arise from:

  • Purity Variations : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay Conditions : Standardize microbial strains (e.g., S. aureus ATCC 25923) and incubation times (24–48 hours) .
  • Solubility Adjustments : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

Q. What strategies validate the compound’s interaction with enzyme targets?

  • Molecular Docking : Simulate binding poses with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on triazole interactions with active-site residues (e.g., Arg112, Glu204) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry by measuring heat changes during ligand-enzyme interaction.

Q. How to analyze crystal structure data to confirm stereochemical assignments?

  • ORTEP Diagrams : Visualize thermal ellipsoids to assess positional uncertainty.
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs.
  • Torsion Angles : Compare experimental values (e.g., C1–N1–N2–N3: −0.62°) with DFT-calculated geometries .

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